molecular formula C29H30N4O4S B2872556 4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide CAS No. 451465-04-6

4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide

Cat. No.: B2872556
CAS No.: 451465-04-6
M. Wt: 530.64
InChI Key: BQAYKMRGAIPARM-UHFFFAOYSA-N
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Description

4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide is a complex organic compound with potential applications in various scientific fields This compound features a quinazolinone core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide typically involves multiple steps. One common approach is the condensation of 3-methoxyphenylamine with an appropriate acyl chloride to form an amide intermediate. This intermediate is then subjected to cyclization with a thiourea derivative to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl groups results in alcohol derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biology, 4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its potential to treat various diseases. Its unique chemical structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new pharmaceuticals .

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its diverse reactivity and stability make it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of 4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes and receptors, modulating their activity. The methoxyphenyl and phenethylbutanamide groups further enhance its binding affinity and specificity. This compound can inhibit or activate various signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide lies in its specific combination of functional groups. The presence of the methoxyphenyl group enhances its reactivity and binding affinity, while the phenethylbutanamide group provides additional stability and specificity. This unique combination of properties makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(2-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4S/c1-37-23-12-7-11-22(19-23)31-27(35)20-38-29-32-25-14-6-5-13-24(25)28(36)33(29)18-8-15-26(34)30-17-16-21-9-3-2-4-10-21/h2-7,9-14,19H,8,15-18,20H2,1H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAYKMRGAIPARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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